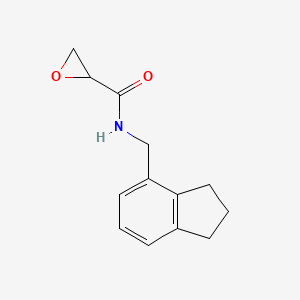
N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide, commonly known as DIMOC, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of oxirane carboxamides and has a unique molecular structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of DIMOC is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, DIMOC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIMOC has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the reduction of pro-inflammatory cytokine production. Additionally, DIMOC has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIMOC in lab experiments is its unique molecular structure, which may make it a promising candidate for drug development. Additionally, DIMOC has been shown to have a range of potential therapeutic applications, which may make it a useful tool for investigating various disease processes. However, one limitation of using DIMOC in lab experiments is its relatively low yield and purity, which may make it difficult to work with in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on DIMOC. One area of interest is its potential as an antitumor agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of DIMOC, which may help to identify additional potential therapeutic applications. Finally, further research is needed to optimize the synthesis method for DIMOC, which may help to improve its yield and purity.
Métodos De Síntesis
The synthesis of DIMOC involves the reaction of 2,3-dihydro-1H-inden-4-ylmethanol with epichlorohydrin in the presence of a base, followed by the reaction of the resulting epoxide with isocyanate. The yield of the synthesis is reported to be around 60%, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
DIMOC has been studied for its potential as an antitumor agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro. Additionally, DIMOC has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal cell death.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-7-10-5-1-3-9-4-2-6-11(9)10/h1,3,5,12H,2,4,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJLPDZBUGTVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

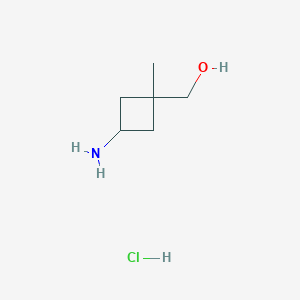
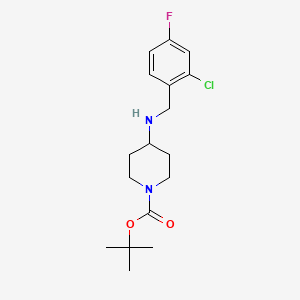
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

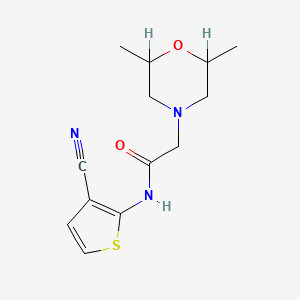
![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)
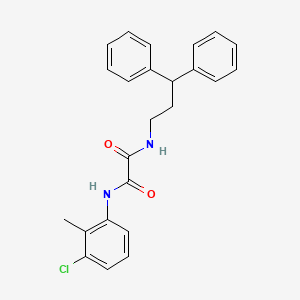
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)
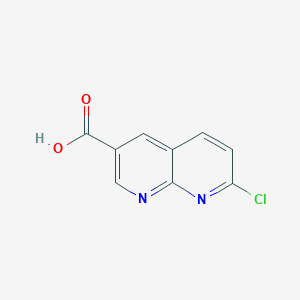
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)
![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)
![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)